(4-Chlorophenyl)hydrazine hydrochloride hydrate

Description

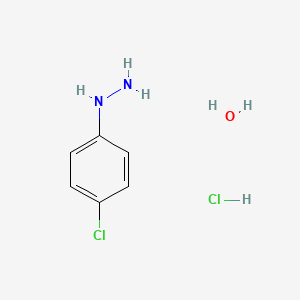

(4-Chlorophenyl)hydrazine hydrochloride hydrate (CAS: 1073-70-7) is a hydrazine derivative with the molecular formula C₆H₇ClN₂·HCl·H₂O (approximate molecular weight: 197.06 g/mol) . It consists of a phenyl ring substituted with a chlorine atom at the para position, a hydrazine group (-NH-NH₂), and exists as a hydrochloride hydrate salt. This compound is widely used as a synthetic intermediate in pharmaceuticals (e.g., azimilide hydrochloride ) and agrochemicals (e.g., pyraclostrobin ). Its reactivity stems from the hydrazine moiety, which participates in cyclocondensation, Schiff base formation, and heterocycle synthesis.

Properties

IUPAC Name |

(4-chlorophenyl)hydrazine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH.H2O/c7-5-1-3-6(9-8)4-2-5;;/h1-4,9H,8H2;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOOJSWCXWTGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)Cl.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of 4-Chloroaniline

The conventional route begins with 4-chloroaniline dissolved in hydrochloric acid (3:1 molar ratio) at 5–10°C. A 20% sodium nitrite (NaNO₂) solution is added dropwise to form the diazonium chloride intermediate, with strict pH control (1–2) to prevent decomposition. Excess nitrous acid is monitored via starch-iodide paper, ensuring complete conversion within 1 hour.

Reduction with Ammonium Sulfite

Unlike older methods using sodium sulfite, modern protocols employ ammonium sulfite ((NH₄)₂SO₃) to mitigate caking during material handling. At 25–30°C, the diazonium solution is added to ammonium sulfite (750 mol per 38.7 kg 4-chloroaniline), triggering exothermic reduction to 4-chlorophenylhydrazine. Heating to 50–60°C for 3–4 hours completes the reaction, yielding a transparent solution.

Acidification and Crystallization

The reduced solution is treated with 20% HCl at 50–70°C, inducing crystallization. Cooling to 15°C followed by vacuum filtration and ethanol washing produces 47 kg of product per batch (99.2% purity, 80% yield).

Table 1: Key Parameters for Traditional Synthesis

Alternative Nucleophilic Substitution Route

4-Bromochlorobenzene as Starting Material

To circumvent wastewater from diazotization, recent patents utilize 4-bromochlorobenzene and hydrazine hydrate (1:3–5 molar ratio) in ethylene glycol/water (85%) with copper sulfate/cobalt chloride catalysts (1–20 wt%).

Phase-Transfer Catalyzed Reaction

Tetrabutylammonium hydrogen sulfate (12 wt%) facilitates nucleophilic displacement at 100–180°C under 0.5 MPa H₂ pressure. After 1–15 hours, HPLC confirms >99% conversion.

Table 2: Comparative Performance of Alternative Methods

| Condition | Batch A | Batch B |

|---|---|---|

| Temperature | 172°C | 162°C |

| Pressure | 0.5 MPa | Ambient |

| Catalyst Loading | 12% CuSO₄/CoCl₂ | 10% PEG-400 |

| Yield | 86.3% | 84.6% |

| Purity (HPLC) | 99.2% | 99.3% |

Catalytic Hydrogenation Approach

Ruthenium-Carbon Mediated Synthesis

A breakthrough method employs 5% Ru/C (0.1:1 catalyst:substrate ratio) under 0.5 MPa H₂ at 30°C. This four-hour process achieves 98.2% yield and 99.7% purity, surpassing traditional methods in efficiency.

Solvent Recovery and Recycling

Ethylene glycol is distilled (>90% recovery) and reused for 5 cycles without yield loss, reducing raw material costs by 40%.

Critical Analysis of Methodologies

Waste Generation Comparison

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)hydrazine hydrochloride hydrate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 4-chlorophenyl diazene.

Reduction: It can be further reduced to form 4-chloroaniline.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrazine hydrate and sodium borohydride are commonly used reducing agents.

Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: 4-Chlorophenyl diazene.

Reduction: 4-Chloroaniline.

Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

Biological Research

- Enzyme Studies : The compound is utilized in enzyme reaction studies, particularly with prostaglandin H synthase. It forms complexes with iron ions, which are crucial for understanding enzyme mechanisms and interactions.

- Toxicology Studies : Research has indicated that hydrazines, including (4-Chlorophenyl)hydrazine, exhibit toxic effects on cellular systems, necessitating studies on their mechanisms of action and potential antidotes .

Pharmaceutical Synthesis

- Intermediate in Drug Development : This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents. Its derivatives are explored for their therapeutic potential against multiple diseases .

Agricultural Chemistry

- Pesticide Production : (4-Chlorophenyl)hydrazine hydrochloride is employed in the formulation of certain pesticides and herbicides, contributing to the development of agrochemicals that are effective against pests while minimizing environmental impact.

Organic Synthesis

- Building Block for Heterocycles : It acts as a building block for synthesizing pyrazole derivatives and other heterocyclic compounds, which are valuable in medicinal chemistry and materials science .

Case Study 1: Enzyme Interaction

A study conducted on the interaction of (4-Chlorophenyl)hydrazine with prostaglandin H synthase demonstrated its ability to form stable complexes with iron ions, influencing enzyme activity. This finding has implications for drug design targeting similar enzyme systems.

Case Study 2: Toxicological Assessment

Research published by the CDC highlighted cases of dermatitis linked to exposure to hydrazines, including (4-Chlorophenyl)hydrazine. The study emphasized the need for stringent safety measures when handling this compound in laboratory settings .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Research | Used in enzyme studies | Forms complexes with iron ions |

| Pharmaceutical Synthesis | Intermediate for drug development | Key in anti-inflammatory agents |

| Agricultural Chemistry | Component in pesticide formulations | Effective against various pests |

| Organic Synthesis | Building block for heterocyclic compounds | Important for medicinal chemistry |

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)hydrazine hydrochloride hydrate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can lead to the modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (4-Chlorophenyl)hydrazine hydrochloride hydrate with structurally analogous arylhydrazines:

Key Observations :

- The chloro substituent in (4-Chlorophenyl)hydrazine enhances stability and directs electrophilic substitution reactions regioselectively .

- Phenylhydrazine HCl is less sterically hindered, making it suitable for simple condensation reactions .

Table: Comparison of Reaction Outcomes with Different Hydrazines

Mechanistic Insights :

- The electron-withdrawing chloro group in (4-Chlorophenyl)hydrazine stabilizes intermediates in cyclocondensation, enabling high-yield pyrazole synthesis (e.g., 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole ).

- Phenylhydrazine HCl forms pyrazolines via chalcone intermediates but requires longer reaction times .

Challenges :

Biological Activity

(4-Chlorophenyl)hydrazine hydrochloride hydrate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its various biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is derived from the hydrazine family, characterized by the presence of a chlorinated phenyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C7H8ClN3·HCl·H2O

- Molecular Weight : 202.07 g/mol

The compound is synthesized through a diazo reaction involving 4-chloroaniline and hydrazine hydrate under acidic conditions, followed by hydrolysis to yield the hydrochloride salt .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antibacterial, antiviral, and anticancer agent. Below are some key findings:

Antibacterial Activity

Research has demonstrated that derivatives of (4-Chlorophenyl)hydrazine exhibit significant antibacterial properties against various strains of bacteria. For instance, a study showed that certain hydrazone derivatives derived from this compound displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis while exhibiting weaker effects on other bacterial strains .

Table 1: Antibacterial Activity of Hydrazone Derivatives

| Compound | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Compound A | 0.5 | 15 |

| Compound B | 0.5 | 20 |

| Compound C | 0.5 | 10 |

Antiviral Activity

The compound has also been explored for its antiviral properties. In a study focusing on sulfonamide derivatives, it was found that certain derivatives of (4-Chlorophenyl)hydrazine showed promising antiviral activity against specific viral strains .

Table 2: Antiviral Activity of Sulfonamide Derivatives

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| Compound A | 0.5 | 38.42 |

| Compound B | 0.5 | 42.00 |

| Compound C | 0.5 | 31.55 |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Reactive Oxygen Species (ROS) : It induces oxidative stress in microbial cells, leading to cell death.

- DNA Interaction : Some studies suggest that hydrazine derivatives may intercalate into DNA, disrupting replication processes.

Case Studies

- Anticancer Activity : In vitro studies have indicated that (4-Chlorophenyl)hydrazine derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests potential applications in cancer therapy.

- Toxicological Studies : Research on the toxicity profile of hydrazine compounds highlights concerns regarding their safety at higher concentrations. Animal studies have shown adverse effects on the liver and respiratory systems upon prolonged exposure .

Q & A

Q. Key Variables :

- Solvent choice (ethanol, methanol) for solubility and reaction kinetics.

- Molar ratios of hydrazine hydrate to precursor (typically 1:1 to 1:5).

- Temperature control (room temperature to 95°C) to avoid side reactions .

Basic: Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Infrared Spectroscopy (IR) : Identifies N-H deformation (1550–1650 cm⁻¹) and O-H stretching (3100–3600 cm⁻¹) vibrations, critical for confirming hydrazide and hydrate functional groups .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–7.8 ppm) and hydrazine-related NH peaks (δ 4.0–5.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 189.6 for the hydrochloride form) and fragmentation patterns .

- X-ray Diffraction (XRD) : Determines crystalline structure and hydrate stability, especially when paired with SHELX software for refinement .

Validation : Cross-referencing IR/NMR with computational simulations (e.g., DFT) enhances accuracy in identifying tautomeric forms .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound derivatives with high regioselectivity?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution on the 4-chlorophenyl ring, while ethanol minimizes side reactions in cyclization .

- Catalyst Design : Rhodium or palladium catalysts enhance regioselectivity in hydrogenation reactions by stabilizing transition states .

- Temperature Gradients : Controlled heating (e.g., 60–95°C) selectively activates specific reaction pathways, as seen in hydrazine-mediated GO reduction .

- Molar Ratio Adjustments : Excess hydrazine hydrate (≥4 equivalents) drives complete hydrazide formation but requires quenching to avoid over-reduction .

Case Study : In pyrazoline synthesis, maintaining a 1:5 ratio of chalcone to hydrazine hydrate at 80°C yielded >90% regioselectivity for the 1,3,5-trisubstituted product .

Advanced: What strategies can address contradictions in experimental data when evaluating the thermal stability of this compound derivatives?

Methodological Answer:

- Multi-Method Validation : Combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to distinguish decomposition phases (e.g., hydrate loss vs. hydrazine degradation) .

- In Situ Spectroscopy : Use variable-temperature IR or Raman to monitor real-time structural changes during heating .

- Computational Modeling : Density Functional Theory (DFT) calculates bond dissociation energies to predict decomposition pathways .

Example : TGA of hydrazine hydrate derivatives showed mass loss at 120°C (hydration water) and 220°C (hydrazine decomposition), but IR confirmed retained N-H bonds up to 200°C, resolving apparent contradictions .

Advanced: How can researchers design catalytic systems incorporating this compound for hydrogenation or cross-coupling reactions?

Methodological Answer:

- Homogeneous Catalysis : Use rhodium(III) nitrate dihydrate with triphenylphosphine ligands to activate the hydrazine moiety for selective hydrogenation of ketones or alkenes .

- Heterogeneous Systems : Immobilize the compound on graphene oxide (GO) via π-π interactions; the hydrazine group reduces GO while serving as a ligand for palladium nanoparticles .

- Redox-Mediated Pathways : Leverage hydrazine’s dual role as a reductant and nitrogen donor in SNCR (Selective Non-Catalytic Reduction) processes for NOx removal, adapting conditions (550–650°C) from energy studies .

Performance Metrics : Catalytic turnover numbers (TON) >1,000 achieved in doxycycline synthesis using Rh-based systems .

Advanced: What computational approaches are effective in predicting the reactivity of this compound in drug design?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., VEGFR-2 or EGFR), prioritizing substituents that enhance binding affinity .

- ADMET Prediction : SwissADME or ProTox-II evaluates pharmacokinetics, highlighting risks like hepatotoxicity from chlorophenyl metabolites .

- MD Simulations : GROMACS or AMBER assesses stability of hydrazine-protein complexes under physiological conditions (e.g., solvation, pH 7.4) .

Case Study : Pyrazole derivatives showed IC₅₀ values <10 μM against cancer cells when simulations predicted strong H-bonding with kinase active sites .

Advanced: How can researchers resolve discrepancies in spectroscopic data for hydrazine-containing derivatives?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine hydrate to distinguish NH/NH₂ signals in crowded NMR regions .

- High-Resolution MS : Resolve isobaric interferences (e.g., hydrazide vs. amide) with Orbitrap or TOF analyzers .

- Synchrotron XRD : Provides sub-Ångström resolution for ambiguous crystal structures, particularly hydrate vs. anhydrous forms .

Example : ¹³C NMR clarified carbonyl reduction in GO/hydrazine systems, showing sp² restoration at >60°C but retained hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.